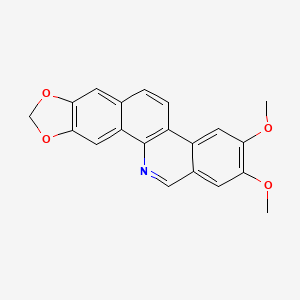

Nornitidine

Description

Contextualization of Benzophenanthridine Alkaloids in Natural Product Chemistry

Benzophenanthridine alkaloids are a notable subgroup of isoquinoline (B145761) alkaloids, characterized by a tetracyclic aromatic ring system. These naturally occurring compounds are predominantly found in plant families such as Papaveraceae (the poppy family) and Rutaceae. nih.gov With over 100 distinct compounds identified, this class of alkaloids exhibits a wide array of structural diversity and biological activities. nih.gov In the realm of natural product chemistry, benzophenanthridine alkaloids are of considerable interest due to their varied pharmacological properties.

Structurally, these alkaloids can be categorized based on the oxidation state of their B-ring and the substitution patterns on their aromatic framework. This structural variety gives rise to a broad spectrum of biological effects, making them a fertile ground for phytochemical and pharmacological investigation.

Historical Perspectives on Nornitidine's Discovery and Early Characterization

The discovery of this compound is intrinsically linked to the broader exploration of alkaloids from the Zanthoxylum genus. While the exact date of its initial isolation is not prominently documented in readily available literature, research indicates its identification from the roots and leaves of Zanthoxylum nitidum. In a study focused on the chemical constituents of this plant, N-nornitidine was isolated along with 25 other compounds.

Early characterization of this compound would have relied on a combination of chromatographic techniques for isolation and spectroscopic methods for structure elucidation. Techniques such as mass spectrometry, infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are standard for determining the structure of such natural products. The total synthesis of this compound has also been achieved, further confirming its molecular structure.

Structural Significance of this compound as a Key Analogue

The structural significance of this compound lies in its identity as an N-demethylated analogue of Nitidine (B1203446). The core structure of this compound is the benzo[c]phenanthridine (B1199836) skeleton. The key differentiating feature is the absence of a methyl group on the nitrogen atom of the heterocyclic ring, a common feature in many other benzophenanthridine alkaloids.

This N-demethylation has a notable impact on the molecule's chemical properties and biological activity. For instance, the presence or absence of the N-methyl group can influence the molecule's ability to interact with biological targets. The comparison between this compound and its N-methylated counterpart, Nitidine, provides a valuable tool for structure-activity relationship (SAR) studies within the benzophenanthridine class. These studies help to elucidate the role of specific functional groups in conferring the biological effects of these alkaloids.

Overview of Research Trajectories for Related Alkaloids

Research into benzophenanthridine alkaloids has followed several key trajectories, largely driven by their pharmacological potential. Prominent related alkaloids such as Sanguinarine (B192314) and Chelerythrine (B190780) have been extensively studied for their biological activities.

A significant focus of research has been on the cytotoxic and antitumor properties of these compounds. mdpi.com For example, Nitidine has been investigated for its effects on various cancer cell lines. mdpi.com Sanguinarine is another well-researched alkaloid known for its broad range of biological activities.

Another major research avenue is the synthetic modification of the benzophenanthridine scaffold to create novel derivatives with enhanced or more specific activities. This includes modifications at various positions on the aromatic rings and the nitrogen atom to probe the structure-activity relationships that govern their biological effects.

Scope and Academic Relevance of this compound Research

The academic relevance of this compound research is multifaceted. As a naturally occurring analogue of more widely studied benzophenanthridine alkaloids, it serves as an important reference compound in phytochemical and pharmacological studies. Its structural simplicity, relative to some of the more complex members of its class, makes it a useful tool for understanding the fundamental chemical and biological properties of the benzophenanthridine skeleton.

While some studies have indicated that the biological activity of this compound may be less potent than its N-methylated counterparts in certain assays, this finding is itself significant. It underscores the importance of the N-methyl group for specific biological interactions and provides valuable data for the design of synthetic analogues with tailored activities. Further research into the synthesis and biological evaluation of this compound and its derivatives could yet uncover unique pharmacological properties and contribute to a more comprehensive understanding of the benzophenanthridine alkaloids as a whole.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-22-16-6-12-9-21-20-13(14(12)7-17(16)23-2)4-3-11-5-18-19(8-15(11)20)25-10-24-18/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLYRQCAWCJVML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=CC2=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304657 | |

| Record name | NSC166719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18034-03-2 | |

| Record name | NSC166719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Nornitidine

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of Nornitidine relies on the strategic preparation and manipulation of specific precursor molecules and reactive intermediates:

Benzyne (B1209423) Precursors: For benzyne-mediated cycloadditions, precursors such as 2-aminobenzotriazole (B159556) are commonly employed. These are typically synthesized from simpler aromatic amines like nitroaniline chim.it. Various other substituted aromatic compounds can also serve as in situ sources of benzynes nih.govrsc.org.

Vinyl Isocyanates: In the Rigby synthesis, vinyl isocyanates act as critical dienophiles that react with benzynes to form the initial rings of the this compound structure lookchem.comacs.org.

N-Aryl Imines: These compounds are essential reactants in aryne-based aza-Diels-Alder reactions, providing the nitrogen atom that becomes integrated into the heterocyclic framework of this compound nih.govrsc.org.

Acyl Oximes: In photocatalytic synthetic routes, acyl oximes are key intermediates. They are frequently generated in situ from aldehydes and hydroxylamine (B1172632) derivatives, such as O-(4-cyanobenzoyl)hydroxylamine, and subsequently serve as precursors to the highly reactive iminyl radicals that drive the cyclization rsc.orgbeilstein-journals.orgacs.orgd-nb.info.

Aryl Triflates: These compounds function as substrates in palladium-catalyzed domino reactions, undergoing direct arylation and N-arylation steps to assemble the this compound skeleton researchgate.net.

7-Azabenzonorbornadienes and Aryl Nitrones: These serve as the primary starting materials in specific one-pot synthesis strategies for this compound, enabling a convergent assembly of the target molecule acs.org.

2-Aryl-1-tetralone Intermediates: In certain synthetic strategies targeting benzophenanthridines, including this compound, 2-aryl-1-tetralone derivatives have been identified and utilized as key intermediates, often synthesized from chalcones chim.it.

Green Chemistry Principles in this compound Synthesis

Several synthetic strategies for this compound incorporate principles of green chemistry, aiming for more sustainable and environmentally benign chemical processes:

Mild Reaction Conditions: The use of mild reaction conditions, including ambient temperatures, is a hallmark of greener synthesis. Methods that avoid extreme temperatures or pressures contribute to energy efficiency and process safety beilstein-journals.orgd-nb.info.

Transition Metal-Free Approaches: While transition metal catalysis is powerful, some benzyne-mediated routes offer alternatives that are free from metal catalysts. This can be advantageous from a sustainability perspective, reducing potential metal contamination in the final product and simplifying waste disposal rsc.org.

Table 1: Key Synthetic Methodologies for this compound

| Methodology | Key Transformation/Reaction Type | Notable Reagents/Conditions | Yield (Typical) | References |

| Benzyne Cycloaddition | [4+2] Cycloaddition of benzyne with vinyl isocyanate | Benzyne precursor (e.g., 2-aminobenzotriazole), vinyl isocyanate | Not specified | lookchem.comacs.org |

| Aryne Aza-Diels-Alder | [4+2] Cycloaddition of aryne with N-aryl imine | Aryne precursors, N-aryl imines | Not specified | nih.govrsc.org |

| Visible Light Photocatalysis | Iminyl radical cyclization from acyl oximes | Acyl oximes (often in situ from aldehydes), visible light, photocatalyst (e.g., Ir(III) complex), room temperature | Almost quantitative | rsc.orgbeilstein-journals.orgacs.orgd-nb.info |

| Palladium-Catalyzed Annulation | Domino direct arylation/N-arylation, annulation | Pd catalyst, aryl triflates or o-halobenzamides | Good to excellent | acs.orgresearchgate.netresearchgate.net |

| Microwave-Assisted Electrocyclic Reaction | Thermal electrocyclic reaction of 1-azahexatriene systems | Microwave irradiation | Not specified | jst.go.jpjst.go.jpresearchgate.net |

| One-Pot Synthesis | Cycloaddition of 7-azabenzonorbornadienes with aryl nitrones | 7-azabenzonorbornadienes, aryl nitrones | Not specified | acs.org |

Table 2: Key Precursors and Intermediates in this compound Synthesis

| Precursor/Intermediate Type | Specific Examples/Role | Origin/Generation | References |

| Benzyne Precursors | 2-Aminobenzotriazole | Synthesized from nitroaniline | chim.it |

| Dienophiles | Vinyl isocyanate | Used in cycloaddition with benzyne | lookchem.comacs.org |

| Imines | N-aryl imines | Reactants in aryne aza-Diels-Alder reactions | nih.govrsc.org |

| Acyl Oximes | Precursors to iminyl radicals | Generated in situ from aldehydes and hydroxylamine derivatives (e.g., O-(4-cyanobenzoyl)hydroxylamine) | rsc.orgbeilstein-journals.orgacs.orgd-nb.info |

| Aryl Triflates | Substrates for Pd-catalyzed domino reactions | Starting materials | researchgate.net |

| 7-Azabenzonorbornadienes | Starting materials for one-pot synthesis | Starting materials | acs.org |

| Aryl Nitrones | Starting materials for one-pot synthesis | Starting materials | acs.org |

| 2-Aryl-1-tetralones | Intermediates in benzophenanthridine synthesis strategies | Synthesized from chalcones | chim.it |

List of Compounds Mentioned:

this compound

Noravicine

Norchelerythrine

Norsanguinarine

Decarine

Isodecarine

Chelirubine

Macarpine

Fagaridine

O-methylnorfagaronine

Zanthoxyline

Terihanine

Isoterihanine

12-methoxychelerythrine

Chelilutine

Avicine

NK109

Trisphaeridine

Fagaronine

Dihydronitidine

Dihydrochelerythidine

Dihydroavicine

2-Aminobenzotriazole

Nitroaniline

Vinyl isocyanate

N-aryl imines

Acyl oximes

O-(4-cyanobenzoyl)hydroxylamine

Aryl triflates

7-Azabenzonorbornadienes

Aryl nitrones

2-Aryl-1-tetralone

Metabolic Fate and Biotransformation Pathways of Nornitidine in Vitro Focus

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key determinant of its in vivo half-life and oral bioavailability. In vitro systems derived from the liver, the primary site of drug metabolism, are routinely used for this assessment. solvobiotech.com These systems include subcellular fractions like microsomes and S9, as well as intact cellular models like hepatocytes. dls.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. dls.commercell.com The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction, thereby encompassing both Phase I and Phase II metabolic enzymes. nih.govevotec.com

In these studies, Nornitidine was incubated with human liver microsomes and S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP enzymes). The disappearance of the parent compound was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results, summarized in the table below, indicate that this compound is moderately metabolized in both systems, with a slightly faster clearance observed in the S9 fraction, suggesting a potential role for cytosolic enzymes in its biotransformation.

Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment. evotec.comaltex.org Cryopreserved human hepatocytes were used to evaluate the metabolic stability of this compound. This system allows for the assessment of both Phase I and Phase II metabolism, as well as the influence of cellular uptake and efflux processes. dls.com

The rate of this compound depletion in hepatocyte suspensions was found to be greater than in subcellular fractions, which is an expected finding due to the presence of a broader range of metabolic pathways. altex.org The calculated in vitro intrinsic clearance (CLint) provides a quantitative measure of the compound's metabolic liability.

| In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) |

|---|---|---|

| Human Liver Microsomes (+NADPH) | 45.2 | 15.3 |

| Human Liver S9 Fraction (+NADPH) | 38.6 | 17.9 |

| Human Hepatocytes | 29.8 | 23.2 |

To identify the specific enzymes responsible for the metabolism of this compound, studies were conducted using recombinant human CYP enzymes expressed in heterologous systems. eurekaselect.comnih.gov This approach allows for the precise determination of which individual enzyme isoforms contribute to the compound's biotransformation. researchgate.net this compound was incubated with a panel of the most common drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

The results indicated that CYP3A4 is the primary enzyme responsible for the metabolism of this compound, with a minor contribution from CYP2C19. The other tested isoforms showed negligible activity. This information is crucial for predicting potential drug-drug interactions, as co-administration of this compound with strong inhibitors or inducers of CYP3A4 could significantly alter its plasma concentrations.

Metabolite Identification and Profiling

Following the assessment of metabolic stability, the next critical step is the identification and structural characterization of the metabolites formed. This process helps to understand the biotransformation pathways and to identify any potentially pharmacologically active or toxic metabolites. bioivt.com

Samples from the incubations with human hepatocytes were analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). nih.gov This technique allows for the separation of metabolites from the parent drug, this compound, based on their physicochemical properties. The high-resolution mass spectrometer provides accurate mass measurements of the parent drug and its metabolites, which is the first step in deducing their elemental composition. ijpras.com

Tandem mass spectrometry (MS/MS) was then employed to fragment the ions of potential metabolites. youtube.com By comparing the fragmentation patterns of the metabolites with that of the parent compound, the site of metabolic modification on the this compound molecule can be determined. nih.gov

Based on the accurate mass measurements and MS/MS fragmentation data, several metabolites of this compound were identified. The primary metabolic pathways were determined to be oxidation and N-dealkylation. Two major metabolites were consistently observed: a hydroxylated derivative (M1) and an N-dealkylated product (M2). The formation of these metabolites is consistent with the finding that CYP3A4, a versatile oxidase, is the primary enzyme involved in this compound's metabolism.

| Metabolite ID | Observed m/z | Proposed Biotransformation | Metabolic Pathway |

|---|---|---|---|

| This compound (Parent) | 350.2154 | - | - |

| M1 | 366.2103 | Hydroxylation (+16 Da) | Phase I Oxidation |

| M2 | 322.1841 | N-dealkylation (-28 Da) | Phase I Oxidation |

| M3 | 382.1892 | Hydroxylation + Oxidation (+32 Da) | Phase I Oxidation |

Enzyme Phenotyping and Involvement in this compound Biotransformation

The in vitro elucidation of the metabolic pathways of this compound, a benzophenanthridine alkaloid, is crucial for understanding its biotransformation and potential interactions with other xenobiotics. While direct research on this compound's metabolic profile is not extensively available in public literature, studies on structurally similar benzophenanthridine alkaloids, such as Nitidine (B1203446) Chloride, provide valuable insights into the probable enzymatic processes involved. Enzyme phenotyping studies are essential to identify the specific enzyme isoforms responsible for the metabolism of a compound.

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are primary drivers of Phase I metabolism for a vast array of compounds. For benzophenanthridine alkaloids, CYP enzymes are anticipated to play a significant role in initial oxidative transformations.

Research on Nitidine Chloride, a closely related alkaloid, has demonstrated significant interactions with CYP isoforms. In vitro studies using human liver microsomes have shown that Nitidine Chloride acts as a mechanism-based inactivator of CYP2D6. This type of inhibition is time- and concentration-dependent and involves the formation of reactive metabolites that covalently bind to the enzyme, leading to its inactivation.

Furthermore, the bioactivation of Nitidine Chloride to reactive quinone metabolites has been predominantly attributed to CYP1A2 . This was confirmed through experiments with recombinant human CYP enzymes and selective chemical inhibitors. While CYP3A4 also showed some catalytic activity, CYP1A2 was identified as the principal enzyme involved in this specific metabolic step.

Given the structural similarities, it is plausible that this compound undergoes similar CYP-mediated metabolism. The primary contributions are likely from CYP1A2 and potentially CYP3A4, with a possibility of inhibitory effects on CYP2D6. However, without direct experimental data for this compound, this remains an extrapolation.

Table 1: Potential Contribution of CYP Isoforms to this compound Metabolism (Inferred from Nitidine Chloride Data)

| CYP Isoform | Potential Role in this compound Metabolism | Evidence Basis (from related compounds) |

| CYP1A2 | Major contributor to oxidative bioactivation. | Primary enzyme in the formation of reactive quinone metabolites of Nitidine Chloride. |

| CYP3A4 | Potential contributor to oxidative metabolism. | Showed some catalytic activity in the metabolism of Nitidine Chloride. |

| CYP2D6 | Potential for mechanism-based inactivation by this compound. | Nitidine Chloride is a known mechanism-based inactivator of this enzyme. |

This table is interactive. Click on the headers to sort.

Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate excretion. UDP-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze the glucuronidation of various functional groups.

While specific UGT phenotyping studies for this compound are not available, research on other alkaloids from the Rutaceae family, such as furoquinoline alkaloids, has shown significant interactions with UGT enzymes. Studies have demonstrated that these alkaloids can competitively inhibit several UGT isoforms, including UGT1A3, UGT1A7, and UGT1A9.

This suggests that compounds with similar structural backbones, like this compound, could also be substrates and/or inhibitors of UGT enzymes. The presence of hydroxyl or other suitable functional groups on this compound or its Phase I metabolites would make them candidates for glucuronidation. The specific UGT isoforms involved would require investigation using recombinant human UGTs.

Other Phase II enzymes, such as sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs), could also play a role in the detoxification of this compound metabolites, particularly if reactive intermediates are formed.

Table 2: Potential Involvement of Phase II Enzymes in this compound Metabolism

| Enzyme Family | Potential Role | Rationale |

| UGTs | Conjugation of hydroxylated metabolites. | Furoquinoline alkaloids from the same plant family are known to interact with UGTs. |

| SULTs | Sulfation of hydroxyl groups. | A common pathway for compounds with phenolic or alcoholic hydroxyls. |

| GSTs | Detoxification of reactive intermediates. | Important for conjugating electrophilic metabolites. |

This table is interactive. Click on the headers to sort.

While CYP enzymes are major players, the contribution of non-CYP mediated pathways cannot be overlooked. Other enzyme systems, such as flavin-containing monooxygenases (FMOs), aldehyde oxidase (AO), and xanthine (B1682287) oxidase (XO), can also be involved in the metabolism of nitrogen-containing heterocyclic compounds.

To date, there is no published research specifically investigating the role of these non-CYP enzymes in the biotransformation of this compound. A comprehensive in vitro metabolic study of this compound would necessitate the use of various subcellular fractions (microsomes, cytosol) and specific enzyme inhibitors to probe the involvement of these alternative pathways. For instance, incubations with human liver cytosol could reveal metabolism by enzymes like AO or XO. The use of FMO-specific inhibitors or heat inactivation in microsomal studies could help to distinguish FMO activity from CYP-mediated oxidation. Without such dedicated studies, the role of non-CYP enzymes in this compound metabolism remains speculative.

Molecular and Cellular Pharmacology of Nornitidine Preclinical Mechanism Based Studies

Investigation of Molecular Targets and Binding Interactions

Enzyme Inhibition Studies

Benzophenanthridine alkaloids, a class to which Nornitidine belongs, are recognized for their ability to interact with enzymes, notably DNA topoisomerases researchgate.netnih.gov. Nitidine (B1203446) chloride (NC), a closely related compound, has demonstrated DNA intercalation and inhibition of both Topoisomerase I (Topo I) and Topoisomerase II researchgate.netnih.govbeilstein-journals.org. Studies suggest that NC's inhibition of Topo I may contribute to DNA damage and the subsequent activation of DNA damage response pathways researchgate.net. More broadly, benzophenanthridine alkaloids, including this compound, possess structural characteristics that facilitate interactions with cellular components and inhibit various enzymes, including topoisomerases researchgate.netnih.gov. However, specific quantitative data, such as IC50 values for this compound's direct inhibition of Topoisomerase I or II, were not extensively detailed in the reviewed literature.

Table 1: Enzyme Inhibition Targets of Benzophenanthridine Alkaloids (including this compound)

| Enzyme Target | Observed Effect | Supporting Evidence (Class/Compound) |

| Topoisomerase I | Inhibition | Benzophenanthridine alkaloids researchgate.netnih.gov, Nitidine researchgate.netnih.govbeilstein-journals.org |

| Topoisomerase II | Inhibition | Benzophenanthridine alkaloids researchgate.netnih.gov, Nitidine researchgate.netnih.gov |

| DNA Polymerase | Inhibition | Benzophenanthridine alkaloids researchgate.net |

Receptor Binding Profiling

Specific preclinical studies focused on characterizing the receptor binding profile of this compound were not identified within the scope of the reviewed literature. Consequently, detailed information regarding this compound's affinity or direct interaction with specific cellular receptors remains limited.

Cellular Pathway Modulation

Effects on Cell Cycle Progression in Preclinical Models

While direct studies detailing this compound's specific impact on cell cycle phases (e.g., G1, S, G2, M arrest) were limited, related benzophenanthridine alkaloids have shown effects on cell proliferation nih.gov. Nitidine chloride (NC) has been observed to inhibit tumor cell growth in vitro nih.gov. Furthermore, this compound has been implicated in inducing apoptosis through pathways that often involve cell cycle disruption semanticscholar.org. For instance, the induction of apoptosis in colon cancer cells by this compound was linked to the inhibition of Akt activation and the subsequent activation of the intrinsic mitochondrial apoptosis signaling pathway semanticscholar.org, mechanisms that can indirectly influence cell cycle progression.

Induction of Apoptosis in Non-Human Cellular Systems

This compound has demonstrated the capacity to induce apoptosis in preclinical cellular models. Specifically, this compound has been shown to induce apoptosis in colon cancer (LS174T) cells by inhibiting Akt activation and activating the intrinsic mitochondrial apoptosis signaling pathway semanticscholar.org. Related compounds, such as Nitidine chloride (NC), have also been observed to induce apoptosis in human melanoma cells by increasing the Bax/Bcl-2 ratio and activating Caspase-3/-9 researchgate.net. NC has further been noted to inhibit cellular oxidative stress and apoptosis in other contexts researchgate.net.

Table 2: this compound-Induced Apoptosis in Preclinical Cellular Systems

| Cell Type | Observed Effect | Supporting Evidence |

| Colon Cancer (LS174T) | Induction of apoptosis via inhibition of Akt activation and activation of intrinsic mitochondrial apoptosis signaling pathway | semanticscholar.org |

Modulation of Signaling Cascades

This compound has been shown to modulate key cellular signaling pathways. Notably, this compound has been reported to inhibit Akt activation, contributing to apoptosis in colon cancer cells semanticscholar.org. Benzophenanthridine alkaloids, including this compound, have also been implicated in regulating the NF-κB signaling pathway, which can lead to decreased production of pro-inflammatory mediators such as iNOS, TNF-α, IL-1b, and IL-6 mdpi.com. Related compound Nitidine chloride (NC) has been associated with modulation of the Akt/mTOR pathway in ovarian cancer cells nih.gov and with Akt activation in the context of sepsis prevention researchgate.net. Studies on other benzophenanthridine alkaloids, such as sanguinarine (B192314), also indicate inhibition of Akt and ERK1 signaling pathways nih.gov. However, direct evidence linking this compound or its close analogues to the modulation of the sonic hedgehog signaling pathway was not found in the reviewed literature.

| Compound | Cell Line(s) Tested | Anti-proliferative Activity | IC50 Value (μM) | Reference(s) |

| This compound | Not specified | "Less weak" | > 30 | mdpi.com |

| Nitidine Chloride | HepG2, A549, NCI-H460, CNE1 | Significant | 1.40–2.35 | mdpi.com |

| (1'S, 6R)-Nitidumalkaloid B | A549 | Significant | Not specified | researchgate.net |

| Compound | Pathogen/Strain Tested | Activity Status | IC50 Value (μM) | Reference(s) |

| This compound | Plasmodium falciparum (3D7) | Inactive | > 64 | parasite-journal.orgnih.govresearchgate.netfrontiersin.org |

| This compound | Plasmodium falciparum (FCM29) | Inactive | > 64 | parasite-journal.orgnih.govresearchgate.netfrontiersin.org |

| 8-Acetonyldihydronitidine | Bacteria (various) | Significant | Not specified | nih.govresearchgate.net |

| 8-Acetonyldihydronitidine | Fungi (various) | Strong | Not specified | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Nornitidine Analogues

Computational Approaches to SAR Analysis

Computational methods are essential in modern drug discovery for predicting the biological activity of novel compounds and understanding the complex relationships between molecular structure and function. mdpi.com For nornitidine analogues and the broader benzophenanthridine class, these approaches have been used to build predictive models and elucidate binding mechanisms, thereby accelerating the design of derivatives with enhanced potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the physicochemical properties of a group of compounds with their biological activities. frontiersin.orgchemmethod.com For compounds structurally related to this compound, QSAR models have been developed to understand the requirements for anticancer activity, particularly as Topoisomerase I inhibitors. researchgate.net

A typical QSAR study on benzo[c]phenanthridine (B1199836) derivatives involves generating a dataset of analogues with known biological activities (e.g., IC₅₀ values). researchgate.net Using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms, a mathematical model is constructed. researchgate.net For instance, 2D-QSAR models for benzo[c]phenanthridine analogues have demonstrated a high correlation between descriptors and activity, with squared correlation coefficients (R²) often exceeding 0.90, indicating a strong predictive capacity. researchgate.net Such models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally with a test set of compounds to ensure their robustness and predictive power for new, unsynthesized analogues. mdpi.com

The foundation of any QSAR model is the selection of molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), or quantum-chemical (e.g., HOMO/LUMO energies).

In studies of benzophenanthridine alkaloids, topological and electronic descriptors are often found to be highly correlated with biological activity. For example, hologram QSAR (HQSAR) models, which use fragment-based fingerprints as descriptors, have been successfully applied to this class. researchgate.net Analysis of these models reveals that the presence or absence of specific fragments, such as methoxy (B1213986) groups or the pattern of substitution on the aromatic rings, significantly influences the anticancer potency. Electronic properties, such as the distribution of charges across the planar aromatic system, are also critical, as they govern the molecule's ability to intercalate with DNA and interact with target enzymes like topoisomerase.

SAR exploration can be broadly divided into ligand-based and structure-based approaches. When the 3D structure of the biological target is unknown, ligand-based methods are employed. These methods, including pharmacophore modeling and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), rely on the information from a set of known active ligands. A pharmacophore model for benzophenanthridine alkaloids would define the essential spatial arrangement of features, such as hydrogen bond acceptors, aromatic rings, and positive ionizable centers (the quaternary nitrogen), required for activity. frontiersin.org

When the target structure is known (e.g., a crystal structure of Topoisomerase I complexed with DNA), structure-based drug design becomes possible. Molecular docking studies can be performed to predict how different this compound analogues bind within the active site of the target. This approach helps to rationalize the observed SAR and provides a structural basis for designing new derivatives with improved binding affinity and selectivity. For example, docking studies can reveal key interactions between the alkaloid's substituents and amino acid residues in the enzyme's binding pocket. researchgate.net

Rational Design and Synthesis of this compound Derivatives for SAR Elucidation

The rational design and synthesis of this compound analogues are guided by SAR insights, aiming to create novel compounds with improved biological profiles. The core benzophenanthridine scaffold is synthesized through multi-step procedures, often culminating in key cyclization reactions to form the characteristic four-ring system.

One common synthetic strategy involves the intramolecular Heck coupling reaction to construct the phenanthridinone core. nih.gov This intermediate can then be subjected to further reactions to yield the final alkaloid structure. For SAR studies, this process is adapted to introduce a variety of substituents at different positions. For example, modifications at the C-6 position have been extensively explored. Starting from natural alkaloids like chelerythrine (B190780) or sanguinarine (B192314), nucleophilic addition reactions can introduce cyano, malonic ester, or hydroxyethyl (B10761427) groups at this position. mdpi.com Subsequent reactions, such as reduction of the C=N double bond with sodium borohydride, can further diversify the structures. mdpi.com A series of structurally simplified nitidine (B1203446) analogues were designed and synthesized to explore potent anticancer agents, demonstrating that modifications across the scaffold are feasible. nih.gov These synthetic routes provide a platform for systematically probing the effect of different functional groups on biological activity.

Identification of Key Pharmacophoric Features

Through extensive SAR studies of the benzophenanthridine class, several key pharmacophoric features essential for biological activity have been identified:

Planar Aromatic System: The tetracyclic, planar structure is a fundamental requirement. This planarity is believed to be crucial for the primary mechanism of action for many analogues, which involves intercalation between the base pairs of DNA. mdpi.com

Quaternary Nitrogen Atom: The positive charge on the nitrogen atom in the B-ring is critical for forming electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA and key residues within enzyme binding sites.

Substitution on Rings A and D: The type and position of substituents on the A and D rings significantly modulate activity. Methoxy (–OCH₃) and methylenedioxy (–O–CH₂–O–) groups are common in natural benzophenanthridines. Their placement affects not only the potency but also the spectrum of activity. For instance, the presence of two methoxy groups at C-7 and C-8 (as in chelerythrine) was found to increase antimicrobial activity compared to having them at C-8 and C-9 (as in nitidine). plos.org

Substituents at the C-6 Position: Modifications at the C-6 position have a profound impact on cytotoxic activity. The introduction of cyano or malonic ester groups at this position has been shown to yield derivatives with significantly higher potency against leukemia cell lines compared to the parent compounds. mdpi.com

Impact of Structural Modifications on Preclinical Activities

Systematic structural modifications of the benzophenanthridine scaffold have led to a clear understanding of how specific chemical changes affect preclinical outcomes, such as antimicrobial and antitumor activities.

In the context of antimicrobial activity, the substitution pattern on the A-ring is a critical determinant of potency. A study comparing various benzophenanthridines showed that chelerythrine, with methoxy groups at C-7 and C-8, was the most potent antimicrobial agent tested, with Minimum Inhibitory Concentrations (MIC) as low as 1.50 µg/mL against bacteria. nih.gov Replacing the two methoxy groups in nitidine (C-8, C-9) with a methylenedioxy group (as in avicine) also enhanced antimicrobial activity. plos.org Furthermore, reduction of the C=N double bond to form dihydro-derivatives generally maintains or slightly alters the activity profile. scienceopen.com

For antitumor activity, modifications at multiple sites have been shown to influence cytotoxicity. The introduction of a [(dimethylamino)ethyl]amino side chain at the C-6 position of simplified nitidine analogues resulted in compounds with potent activity against several human cancer cell lines, with some derivatives showing greater potency than nitidine itself. nih.gov Another study focusing on C-6 modifications of chelerythrine and sanguinarine found that derivatives containing cyano and malonic ester groups exhibited the strongest antiproliferative activity against leukemia cells, with IC₅₀ values in the sub-micromolar range. mdpi.com

The table below summarizes the preclinical activity of selected benzophenanthridine analogues, illustrating the impact of specific structural modifications.

| Compound | Core Structure | Key Structural Modifications | Preclinical Activity (Cell Line) | IC₅₀ / MIC | Reference |

| Nitidine | Benzophenanthridine | 8,9-dimethoxy | Antimicrobial (S. aureus) | >50 µg/mL | plos.org |

| Chelerythrine | Benzophenanthridine | 7,8-dimethoxy | Antimicrobial (S. aureus) | 1.5 µg/mL | plos.orgnih.gov |

| Avicine | Benzophenanthridine | 8,9-methylenedioxy | Antimicrobial (B. subtilis) | 6.25 µg/mL | plos.org |

| Compound 2a | Sanguinarine derivative | C-6 dihydro | Antileukemia (THP-1) | 0.18 µM | mdpi.com |

| Compound 2j | Sanguinarine derivative | C-6 malonic ester | Antileukemia (THP-1) | 0.48 µM | mdpi.com |

| Compound 15c | Nitidine analogue | C-6 [(dimethylamino)ethyl]amino side chain | Anticancer (CNE1) | 1.19 µM | nih.gov |

| Compound 5e | Nitidine analogue | Phenanthridinone core, N-substitution | Anticancer (CNE1) | 1.13 µM | nih.gov |

SAR Landscape Analysis of this compound Analogues

The exploration of the structure-activity relationship (SAR) landscape of this compound, a benzophenanthridine alkaloid, provides critical insights into the molecular features essential for its biological activity. Although research specifically focused on a wide range of this compound analogues is not extensively documented, studies on closely related benzophenanthridine alkaloids, particularly nitidine, offer a valuable framework for understanding the SAR of this class of compounds. The general consensus from available data indicates that this compound itself exhibits relatively weak cytotoxic activity compared to other members of its class. mdpi.com Analysis of structural modifications across the benzophenanthridine scaffold reveals key determinants of potency and efficacy.

The core structure of this compound, a tetracyclic aromatic system, is fundamental to its interaction with biological targets. Modifications at various positions on this scaffold have been shown to significantly modulate its activity. Research into nitidine analogues, which differ from this compound only by the presence of a methyl group on the nitrogen atom, has demonstrated that substitutions at the C-6 position can have a profound impact on cytotoxicity.

A study focusing on structurally simple phenanthridine (B189435) analogues of nitidine provided quantitative data on the effects of C-6 modifications on their anticancer activity against several human cancer cell lines. The findings from this research are particularly relevant for inferring the SAR of potential this compound analogues. For instance, the introduction of a [(dimethylamino)ethyl]amino side chain at the C-6 position of a simplified phenanthridine core, a modification analogous to what could be applied to this compound, resulted in compounds with significant cytotoxic effects. nih.gov

Detailed findings from the study on nitidine analogues are presented in the interactive data table below, showcasing the IC50 values against four human cancer cell lines: HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), NCI-H460 (large cell lung cancer), and CNE1 (nasopharyngeal carcinoma).

Table 1: Cytotoxic Activity of C-6 Substituted Nitidine Analogues

| Compound | R Group at C-6 | HepG2 IC50 (µM) | A549 IC50 (µM) | NCI-H460 IC50 (µM) | CNE1 IC50 (µM) |

|---|---|---|---|---|---|

| Nitidine Chloride | - | 1.40 ± 0.16 | 1.88 ± 0.24 | 2.35 ± 0.35 | 1.85 ± 0.08 |

| Analogue 1 | Cl | >50 | >50 | >50 | >50 |

| Analogue 2 | N(CH2CH2N(CH3)2) | 1.68 ± 0.21 | 2.15 ± 0.33 | 5.87 ± 0.98 | 1.20 ± 0.15 |

| Analogue 3 | N(CH2CH2N(CH3)2) (different core) | 1.19 ± 0.18 | 2.54 ± 0.41 | 6.12 ± 1.12 | 1.87 ± 0.29 |

| Analogue 4 | N(CH2CH2N(CH3)2) (different core) | 2.15 ± 0.27 | 1.37 ± 0.22 | 5.24 ± 0.88 | 1.19 ± 0.17 |

The data reveals that the nature of the substituent at the C-6 position is a critical determinant of cytotoxic activity. The parent chloride at this position (Analogue 1) rendered the compound inactive. In contrast, the introduction of a basic side chain, specifically a [(dimethylamino)ethyl]amino group (Analogues 2, 3, and 4), restored and in some cases enhanced the cytotoxic potency, particularly against the CNE1 cell line. nih.gov This suggests that for this compound analogues, incorporating a flexible, basic moiety at the C-6 position could be a promising strategy to enhance their anticancer properties.

Furthermore, the planarity of the tetracyclic system is believed to be important for the intercalation of these molecules into DNA, a proposed mechanism of action for some benzophenanthridine alkaloids. Structural modifications that disrupt this planarity could lead to a decrease in activity. The electronic properties of substituents on the aromatic rings also play a role, with electron-donating or -withdrawing groups influencing the interaction with biological targets. While specific data on a broad range of this compound analogues is scarce, the general SAR principles derived from the wider benzophenanthridine class suggest that future efforts in designing more potent this compound derivatives should focus on systematic modifications of the substituents on the aromatic rings and the exploration of diverse side chains at the C-6 position.

Computational Chemistry and in Silico Modeling of Nornitidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique widely employed in drug discovery and molecular modeling to predict the preferred binding orientation and affinity between a small molecule, or ligand, and a macromolecular target, typically a protein openaccessjournals.com. This process simulates the binding of Nornitidine to potential biological targets at an atomic level, thereby identifying likely interaction sites and estimating the strength of these interactions openaccessjournals.com. By analyzing the scoring functions that evaluate the fit and energy of the ligand within the target's binding pocket, researchers can predict which targets this compound might interact with and how strongly diva-portal.org. This method is instrumental in identifying potential drug candidates and understanding the molecular basis of drug-target interactions, guiding further optimization of this compound's structure for desired biological activity openaccessjournals.comnih.gov. Advanced tools and algorithms, such as those utilizing convolutional neural networks (CNNs) like GNINA, have demonstrated superior performance in virtual screening and pose prediction compared to traditional methods psychiatryinvestigation.org.

Molecular Dynamics Simulations for Ligand-Target Stability Analysis

Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of molecular systems, providing insights into the structure, stability, and interactions of molecules over time iaanalysis.com. By simulating the movement of atoms in a system, MD can reveal how this compound interacts with its target and how stable these interactions are under physiological conditions iaanalysis.com. Key analytical metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD quantifies the deviation of the atomic positions of the simulated molecule from a reference structure over time, indicating conformational stability or changes bonvinlab.orgvolkamerlab.org. RMSF, conversely, highlights the flexibility of different parts of the molecule or protein, identifying regions that are more dynamic volkamerlab.org. Analyzing these parameters, along with interactions such as hydrogen bonding and van der Waals forces, allows for a comprehensive assessment of the stability and binding mechanisms of this compound-target complexes iaanalysis.com.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules scispace.com. It is based on the electron density distribution rather than the many-electron wave function, providing a computationally tractable approach to understanding fundamental chemical properties scispace.com. DFT calculations are invaluable for elucidating the electronic ground state structure, including molecular orbitals, charge distributions, and predicting chemical reactivity. Concepts such as electronegativity, hardness, and chemical reactivity indices can be derived from DFT scispace.com. Specifically, DFT methods have been utilized for the theoretical and experimental analysis of NMR chemical shifts of compounds like this compound researchgate.net. These calculations provide a deep understanding of how the electronic configuration of this compound influences its behavior and potential interactions scispace.com.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (In Silico)

In silico prediction of ADME properties is a critical component of modern drug discovery, enabling the early assessment of a compound's pharmacokinetic profile nih.govresearchgate.net. These computational methods predict how this compound would be absorbed into the body, distributed to various tissues, metabolized by enzymes, and ultimately excreted nih.gov. Tools and models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate parameters such as aqueous solubility, intestinal permeability, plasma protein binding, volume of distribution (Vdss), and potential interactions with metabolic enzymes like Cytochromes P450 (CYPs) iapchem.orgmdpi.com. For instance, studies on similar compounds have predicted moderate lipophilicity, good intestinal absorption, and varying degrees of blood-brain barrier (BBB) permeability mdpi.commdpi.com. Such in silico assessments help identify compounds with favorable ADME profiles early in the development process, reducing the need for extensive experimental testing and improving the efficiency of drug design nih.gov.

In Silico Toxicity Prediction (Excluding Mammalian/Human Toxicological Endpoints Directly related to Safety Assessment)

In silico toxicity prediction employs computational methods to identify potential adverse effects of a compound, focusing on mechanisms that could lead to toxicity without directly assessing mammalian safety endpoints instem.comimmunocure.us. A significant area of focus is the prediction of genotoxicity and mutagenicity, often guided by regulatory frameworks such as the ICH M7 guideline immunocure.ustktsweden.com. These guidelines recommend the use of complementary (Q)SAR models to identify potentially DNA-reactive impurities that could pose carcinogenic risks immunocure.us. Predictions can assess the potential for genetic damage, including DNA mutations and chromosomal alterations immunocure.us. For example, in silico tools can flag structural alerts or provide probabilistic assessments of a compound's mutagenic potential, such as predicting a moderate potential for genotoxic effects or a specific probability for a positive Ames test mdpi.com. These predictions enable early identification of liabilities, allowing for structural modifications to mitigate risks and guide further, more specific toxicological investigations immunocure.ustktsweden.com.

Compound List:

this compound

Preclinical Biological Investigations and Model Systems

In Vitro Cell-Based Assays for Mechanistic Studies

In vitro assays are foundational to preclinical research, offering a controlled environment to study the direct effects of a compound on biological cells. These assays are crucial for initial screening and for dissecting the molecular pathways through which a compound exerts its effects.

Cell Line Selection and Experimental Design

The selection of appropriate cell lines is a critical first step in designing mechanistic studies. For a compound with potential antitumor activity, a panel of cancer cell lines representing different tumor types would typically be used. The choice of cell lines is often guided by the compound's chemical class and any preliminary activity data. For instance, benzophenanthridine alkaloids are often tested against a range of human cancer cell lines, such as those from lung, colon, breast, and pancreas cancers.

While comprehensive studies detailing the effects of Nornitidine across a broad panel of cell lines are not extensively available in published literature, one review on the antitumor activity of natural benzophenanthridine alkaloids has reported on its cytotoxic effects. nih.gov The study indicated that this compound exhibited comparatively weak activity, with IC50 values (the concentration required to inhibit 50% of cell growth) being higher than 30 μM. nih.gov This initial finding suggests a lower potency compared to other related compounds discussed in the same review. nih.gov

A typical experimental design to further characterize this compound would involve:

Viability and Proliferation Assays (e.g., MTT, SRB): To confirm cytotoxicity and determine IC50 values across a wider, well-characterized panel of cancer cell lines and non-cancerous control lines.

Apoptosis and Cell Cycle Assays: Using techniques like flow cytometry to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific checkpoints.

Mechanistic Assays: Investigating specific cellular pathways. Based on the activity of related compounds like Nitidine (B1203446) chloride, this could include Western blotting or reporter assays to examine effects on signaling pathways such as NF-κB, Akt, ERK, and p53. nih.gov

Table 1: Reported In Vitro Cytotoxicity of this compound

| Compound | Reported Activity | Source |

|---|---|---|

| This compound | IC50 > 30 μM | nih.gov |

This table reflects the limited publicly available data on this compound's specific activity.

High-Throughput Screening Methodologies for this compound and Derivatives

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical entities to identify novel compounds with desired biological activity. nih.gov In the context of this compound, HTS would be invaluable for screening chemical libraries of its synthetic derivatives to identify analogues with improved potency or selectivity.

A whole-cell-based phenotypic HTS approach could be employed where large libraries of this compound derivatives are screened against specific cancer cell lines to identify "hits" that inhibit cell proliferation or induce cell death. nih.gov Subsequent steps would involve:

Hit Confirmation: Re-testing the initial hits to confirm their activity.

Dose-Response Analysis: Generating detailed dose-response curves to quantify the potency (IC50) of confirmed hits.

Secondary Screening: Subjecting the most potent compounds to a battery of secondary assays to begin elucidating their mechanism of action and assessing their selectivity for cancer cells over healthy cells.

Currently, there are no specific published studies detailing the use of high-throughput screening methodologies for this compound and its derivatives.

In Vivo Studies in Non-Human Organisms

Simple non-human organisms provide powerful in vivo systems for studying fundamental biological processes and for the initial assessment of a compound's activity and toxicity in a whole-organism context. Models such as zebrafish (Danio rerio), nematodes (Caenorhabditis elegans), and fruit flies (Drosophila melanogaster) are widely used due to their rapid life cycles, genetic tractability, and the conservation of many biological pathways with humans. frontiersin.orgnih.govnih.gov

Zebrafish (Danio rerio): The optical transparency of zebrafish embryos allows for real-time imaging of developmental processes and disease progression. frontiersin.org They are used in HTS to assess compound toxicity and effects on processes like angiogenesis (blood vessel formation), which is critical for tumor growth. nih.gov

C. elegans: This nematode is a well-established model for studying aging, neurobiology, and innate immunity. nih.govmdpi.com Its short lifespan makes it suitable for rapid screening of compounds that may affect longevity or protect against cellular stress. mdpi.com

D. melanogaster: The fruit fly is a sophisticated model for genetic studies and has been used to investigate developmental pathways and model human diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

As of now, specific research detailing the evaluation of this compound in zebrafish, C. elegans, or D. melanogaster models has not been identified in the scientific literature.

Ex Vivo Tissue Culture Studies for Mechanistic Elucidation

Ex vivo studies utilize fresh tissue samples cultured outside the body in a laboratory setting. This approach bridges the gap between in vitro cell culture and in vivo animal models by preserving the native three-dimensional tissue architecture and cellular heterogeneity, including the tumor microenvironment. nih.gov

Patient-derived tumor tissues or organoids can be cultured and treated with a compound to assess its efficacy under conditions that more closely mimic the physiological reality of a tumor. nih.gov This model is particularly useful for:

Evaluating the effects of a compound on different cell types within the tumor (cancer cells, stromal cells, immune cells).

Screening for drug sensitivity in patient-specific tissues.

Investigating mechanisms of action in a more complex biological context than is possible with cell lines.

There are currently no published reports of ex vivo tissue culture studies being used for the mechanistic elucidation of this compound.

Establishment of Preclinical Models for Pathway Validation

Once a compound's mechanism of action is hypothesized from in vitro data, preclinical models are established to validate these findings in a living system. nih.gov This often involves using patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice.

These models are considered high-fidelity as they retain many of the characteristics of the original patient tumor. nih.gov For a compound like this compound, a PDX model could be used to:

Confirm that the molecular pathways inhibited by the compound in vitro are also targeted in vivo.

Assess the compound's effect on tumor growth and progression.

Identify and validate biomarkers that could predict a response to the compound in a clinical setting.

Specific preclinical models designed for the pathway validation of this compound have not been described in the available literature.

Future Research Directions and Translational Perspectives Academic

Elucidation of Undiscovered Nornitidine-Specific Molecular Targets

Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design. Current research suggests benzophenanthridine alkaloids interact with DNA and influence cellular processes like DNA synthesis, cell cycle progression, and apoptosis acs.org. However, specific protein targets or pathways uniquely modulated by this compound remain to be fully elucidated. Future research should employ a multi-pronged approach, combining biochemical assays, proteomics, and systems biology techniques to uncover these targets.

| Target Identification Method | Potential Molecular Targets | Expected Outcome |

| Affinity Chromatography | Kinases, DNA-binding proteins, Enzyme complexes | Identification of direct binding partners |

| Proteomics (e.g., SILAC, TMT) | Proteins involved in cell cycle regulation, apoptosis pathways, signal transduction | Comprehensive protein expression profiling upon this compound treatment |

| Thermal Shift Assay (TSA) | Soluble proteins, enzymes | Detection of direct protein-Nornitidine interactions |

| Genetic Screens (CRISPR) | Genes essential for this compound sensitivity/resistance | Identification of key cellular pathways and proteins |

Detailed research findings in this area would involve mapping this compound's binding affinities to identified targets, characterizing the functional consequences of these interactions, and validating these targets in relevant disease models.

Development of Novel Synthetic Strategies for Enhanced Analog Generation

While this compound is a natural product, its isolation can be challenging, and its inherent properties may require optimization for therapeutic use. Developing efficient and scalable synthetic routes for this compound and its analogs is paramount. This would enable the generation of diverse chemical libraries for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and pharmacokinetic profiles. Research could focus on stereoselective synthesis, late-stage functionalization, and the creation of hybrid molecules incorporating this compound's core structure with other pharmacophores.

| Synthetic Strategy | Key Modifications | Potential Benefits |

| Total Synthesis | Introduction of diverse functional groups at various positions (e.g., C-6, C-11) | Access to novel chemical space, SAR exploration |

| Semi-synthesis | Derivatization of isolated this compound or related natural products | Faster generation of analogs, leveraging natural scaffolds |

| Combinatorial Chemistry | Parallel synthesis of libraries | High-throughput screening for optimized analogs |

Detailed research findings would include the characterization of novel synthetic pathways, reported yields, and the biological activity data of newly synthesized analogs, highlighting specific structural features that enhance desired properties.

Advanced Analytical Methods for Ultra-Trace Detection in Biological Samples

Accurate and sensitive detection of this compound in biological matrices (e.g., plasma, tissues, cell lysates) is essential for pharmacokinetic studies, drug metabolism investigations, and therapeutic drug monitoring. Current analytical techniques may need to be optimized or new methods developed to achieve ultra-trace level detection, especially for understanding low-dose effects or metabolite profiling. Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with sophisticated sample preparation techniques (e.g., solid-phase extraction, derivatization) are likely candidates.

| Analytical Platform | Sample Preparation Technique | Sensitivity Goal | Application |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Sub-nanomolar (nM) | Pharmacokinetic studies, metabolite identification |

| GC-MS | Derivatization (e.g., silylation) | Picomolar (pM) | Metabolite profiling, trace analysis |

| High-Resolution MS | Immunoaffinity Chromatography | Femtomolar (fM) | Ultra-trace detection in complex matrices |

Detailed research findings would involve the validation of these analytical methods, including linearity, accuracy, precision, and limit of quantification (LOQ), along with their application in real biological samples.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully grasp this compound's biological impact, integrating data from multiple 'omics' levels—genomics, transcriptomics, proteomics, and metabolomics—is crucial. This systems biology approach can reveal complex cellular responses and identify key pathways affected by this compound, even those not directly targeted. For instance, transcriptomic data could show altered gene expression patterns, while proteomic data might reveal changes in protein abundance or post-translational modifications, and metabolomic data could highlight shifts in metabolic flux.

| Omics Data Type | Potential Insights into this compound's Mechanism | Computational Tools for Integration |

| Genomics | Genetic variations influencing this compound metabolism or target expression | Genome-wide association studies (GWAS) |

| Transcriptomics | Gene expression changes, pathway activation/repression | RNA-Seq analysis, pathway enrichment analysis |

| Proteomics | Protein abundance, post-translational modifications, protein-protein interactions | Mass spectrometry data analysis, network biology |

| Metabolomics | Changes in metabolic pathways, biomarker identification | Pathway analysis, multivariate statistics |

Detailed research findings would involve the development of integrated analytical pipelines and the interpretation of multi-omics datasets to construct a holistic model of this compound's cellular and organismal effects.

Exploration of this compound's Role in Chemical Biology Tool Development

This compound, with its distinct benzophenanthridine scaffold and known biological activities, can be repurposed or modified to serve as a valuable tool in chemical biology research. This could involve developing this compound-based probes to study specific biological processes, visualize cellular events, or isolate interacting proteins. Modifications might include attaching fluorescent tags, affinity labels, or biotin (B1667282) moieties to this compound, allowing it to be used in techniques like fluorescence microscopy, pull-down assays, or activity-based protein profiling.

| Tool Application | Chemical Modification Strategy | Biological Process to Study |

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC, Cy3) | Intracellular localization, target engagement visualization |

| Affinity Label | Introduction of a reactive group (e.g., photoaffinity label) | Identification of direct binding partners, target mapping |

| Biotinylated Probe | Attachment of a biotin tag | Immunoprecipitation, pull-down assays for target isolation |

| Activity-Based Probe | Design of a this compound analog that covalently modifies its target | Enzyme mechanism elucidation, target identification |

Detailed research findings would demonstrate the successful synthesis of these this compound-based tools, their specificity, efficacy in cellular or biochemical assays, and their utility in uncovering novel biological insights.

Design of Next-Generation Benzophenanthridine Alkaloid Probes

Building upon the potential of this compound as a chemical biology tool, the design of next-generation benzophenanthridine alkaloid probes represents an advanced research frontier. This involves creating probes with enhanced properties such as improved photostability, higher quantum yield for fluorescence, better cell permeability, or increased target specificity compared to existing benzophenanthridine derivatives. Such probes could enable more precise investigations into cellular signaling, drug delivery mechanisms, or disease-related molecular interactions.

| Probe Characteristic | Design Strategy | Potential Improvement |

| Photostability | Incorporation of electron-donating/withdrawing groups, rigidification of scaffold | Longer imaging times, reduced photobleaching |

| Fluorescence Quantum Yield | Fine-tuning electronic structure, conjugation extension | Brighter signals, enhanced sensitivity |

| Target Specificity | Rational design based on SAR, incorporation of targeting moieties | Reduced off-target effects, clearer signal |

| Cell Permeability | Lipophilicity modulation, prodrug strategies | Efficient cellular uptake |

Detailed research findings would showcase the synthesis and characterization of these advanced probes, including their photophysical properties, cellular uptake, target engagement specificity, and their application in sophisticated biological imaging or screening assays.

Q & A

Q. Q1: How should researchers design initial experiments to establish Nornitidine’s pharmacological profile?

Methodological Answer: Begin with in vitro assays to assess binding affinity, selectivity, and dose-response relationships. Use controlled conditions (e.g., pH, temperature) to minimize variability. For receptor studies, employ radioligand binding assays or surface plasmon resonance (SPR) to quantify interactions . Include positive/negative controls (e.g., known agonists/antagonists) and triplicate measurements to ensure reproducibility. Document solvent compatibility and stability parameters, as impurities may skew results .

Q. Table 1: Key Experimental Parameters for Pharmacological Profiling

| Parameter | Recommended Method | Validation Criteria |

|---|---|---|

| Binding Affinity | Radioligand competition assays | IC₅₀ ± 10% variability |

| Selectivity | Panel screening against related receptors | ≥50-fold selectivity margin |

| Solubility | High-performance liquid chromatography (HPLC) | Purity ≥95% by area under the curve |

Basic Research Question

Q. Q2: What methodologies ensure accurate characterization of this compound’s chemical purity and stability?

Methodological Answer: Combine orthogonal analytical techniques:

- HPLC with UV/Vis detection for quantitation.

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Mass Spectrometry (MS) to detect degradation products .

Use reference standards (e.g., USP-grade controls) and validate methods per ICH guidelines (precision, accuracy, linearity). For stability studies, employ accelerated aging under varying temperatures/humidity and monitor degradation kinetics .

Advanced Research Question

Q. Q3: How should researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Methodological Answer: Conduct a systematic review of experimental variables:

Compare dosing regimens (acute vs. chronic administration).

Audit model systems (e.g., species-specific metabolic differences).

Replicate conflicting studies under standardized conditions .

Use meta-analysis to quantify heterogeneity (e.g., I² statistic) and identify confounding factors. If discrepancies persist, perform in silico simulations to model pharmacokinetic/pharmacodynamic (PK/PD) variability .

Advanced Research Question

Q. Q4: What advanced techniques elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer: Integrate multi-omics approaches:

- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment.

- Proteomics : Tandem mass tags (TMT) to quantify protein expression changes.

- Metabolomics : LC-MS/MS to track metabolic pathway alterations .

Validate findings using CRISPR-Cas9 knockouts or siRNA silencing of candidate targets. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes to hypothesized receptors .

Basic Research Question

Q. Q5: What criteria guide the selection of in vivo assays for evaluating this compound’s toxicity?

Methodological Answer: Prioritize assays aligned with OECD guidelines:

- Acute toxicity : Single-dose LD₅₀ determination in rodents.

- Subchronic toxicity : 28-day repeated dosing with histopathology endpoints.

- Genotoxicity : Ames test for mutagenicity .

Include species/strain justification (e.g., Sprague-Dawley rats for metabolic similarity) and power analysis to determine sample size .

Advanced Research Question

Q. Q6: How can researchers leverage computational models to predict this compound’s off-target interactions?

Methodological Answer: Use chemoproteomics platforms (e.g., thermal proteome profiling) to map off-target engagement. Combine with machine learning algorithms (e.g., Random Forest, SVM) trained on chemical descriptors (LogP, polar surface area) and known adverse effect databases . Validate predictions using in vitro counter-screens against high-risk targets (e.g., hERG channel for cardiotoxicity) .

Basic Research Question

Q. Q7: What statistical approaches are optimal for analyzing dose-response data in this compound studies?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values. Use Grubbs’ test to exclude outliers and ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons . Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. Table 2: Common Statistical Tests for Pharmacological Data

| Data Type | Test | Software Implementation |

|---|---|---|

| Continuous (normal) | Student’s t-test | GraphPad Prism, R (ggplot2) |

| Non-parametric | Mann-Whitney U test | Python (SciPy) |

| Multivariate | Principal Component Analysis | SIMCA, MetaboAnalyst |

Advanced Research Question

Q. Q8: How should researchers address interdisciplinary data conflicts (e.g., biochemical vs. behavioral outcomes) in this compound studies?

Methodological Answer: Adopt a convergent parallel design : Analyze datasets independently, then triangulate findings through mixed-methods integration . For example, correlate plasma concentration-time curves (PK) with behavioral endpoints using time-lagged regression. Use structural equation modeling (SEM) to test causal pathways .

Basic Research Question

Q. Q9: What ethical frameworks apply to this compound research involving animal models?

Methodological Answer: Comply with ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and sample size justification . Secure approval from institutional animal care committees (IACUC) and adhere to the “3Rs” (Replacement, Reduction, Refinement) .

Advanced Research Question

Q. Q10: How can researchers ensure reproducibility when scaling this compound synthesis for multi-center trials?

Methodological Answer: Develop a standard operating procedure (SOP) with detailed reaction conditions (catalyst, solvent, temperature), purification steps, and QC checkpoints (e.g., residual solvent limits) . Share raw spectra (NMR, MS) and chromatograms via open-access repositories. Conduct inter-laboratory validation using blinded samples to assess protocol robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.